molecular formula C4H6N2 B1266607 1-Aminopyrrole CAS No. 765-39-9

1-Aminopyrrole

Cat. No.: B1266607
CAS No.: 765-39-9
M. Wt: 82.1 g/mol
InChI Key: YNZAFFFENDLJQG-UHFFFAOYSA-N
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Description

1-Aminopyrrole is an organic compound with the molecular formula C4H6N2. It is a colorless solid with a unique ammonia and imidazole ring structure. This compound is primarily used as an intermediate in organic synthesis, contributing to the production of various dyes, photoluminescent materials, and pharmaceutical intermediates .

Mechanism of Action

Target of Action

This compound is a basic building block in organic chemistry and is often used in the synthesis of more complex molecules, including pharmaceuticals

Mode of Action

As a simple organic molecule, it likely interacts with its targets through basic chemical reactions such as bonding, ionization, and redox reactions . The exact nature of these interactions would depend on the specific targets and the environmental conditions.

Biochemical Pathways

Pyrrole derivatives are known to play key roles in various biological processes For example, pyrrole rings are found in many biologically important molecules, including heme and chlorophyll

Pharmacokinetics

The pharmacokinetics of 1-Aminopyrrole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters present in the body .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a basic building block in organic chemistry, its primary role is likely in the synthesis of more complex molecules. Any effects on cells or tissues would likely be indirect, resulting from the actions of these larger molecules .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, the ionization energy of this compound is reported to be 8.36 eV , suggesting that it could lose an electron under certain conditions

Biochemical Analysis

Biochemical Properties

1-Aminopyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for DNA replication and repair . Additionally, it interacts with protein kinases, affecting phosphorylation processes that regulate various cellular functions .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of protein kinases, leading to changes in phosphorylation patterns and subsequent effects on cell signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound inhibits reverse transcriptase by binding to its active site, preventing the enzyme from synthesizing DNA . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is more stable in acidic conditions, such as glacial acetic acid, compared to neutral solvents like chloroform . Over time, the stability of this compound can affect its efficacy in biochemical assays and cellular studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that facilitate its movement across cellular membranes, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Its localization can significantly impact its biochemical activity and overall cellular effects.

Chemical Reactions Analysis

1-Aminopyrrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.

Scientific Research Applications

1-Aminopyrrole has diverse applications in scientific research:

Comparison with Similar Compounds

1-Aminopyrrole can be compared with other similar compounds such as 2-Aminopyrrole and pyrrole-based carboxamides. While 2-Aminopyrrole shares a similar structure, it exhibits different stability and reactivity profiles . Pyrrole-based carboxamides, on the other hand, are known for their potent anticancer properties due to their ability to inhibit tubulin polymerization . The unique ammonia and imidazole ring structure of this compound distinguishes it from these related compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

pyrrol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZAFFFENDLJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227304
Record name 1-Aminopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-39-9
Record name 1H-Pyrrol-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminopyrrole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765399
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Record name 1-Aminopyrrole
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Record name 1-Aminopyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common synthetic approaches to 1-aminopyrroles?

A1: Several routes exist for synthesizing 1-aminopyrroles. One method involves reacting Danishefsky's dienes with 1,2-diaza-1,3-butadienes, allowing for the preparation of both 4H-1-aminopyrroles and 4,5H-pyrazoles. [] Another approach utilizes a zinc chloride-catalyzed domino reaction between 1,2-diaza-1,3-butadienes and 1,3-bis(silyl enol ethers), generating functionalized 1-aminopyrroles and 1-amino-4,5,6,7-tetrahydroindoles. [, ] Additionally, a phosphine-mediated three-component reaction involving dialkyl acetylenedicarboxylates, phenylhydrazine, and arylglyoxals provides access to 1-aminopyrrole derivatives. []

Q2: How does the choice of reagents and reaction conditions influence the selectivity of this compound synthesis?

A2: The choice of reagents and reaction conditions significantly impacts the selectivity of this compound formation. For example, employing Danishefsky's dienes with electron-withdrawing groups (R1 = COOR or CONR2) influences the acidity of adjacent protons, leading to the selective formation of either 4H-1-aminopyrroles or 4,5H-pyrazoles. [] Similarly, the reaction of 1,2-diaza-1,3-butadienes with 3-dimethylaminopropenoates can produce 1-aminopyrrolines, oxazoline-fused 1-aminopyrrolines, or 5-unsubstituted this compound derivatives by carefully choosing the solvent and reaction temperature. []

Q3: Can you describe an instance where a tungsten complex played a role in the formation of this compound?

A3: Researchers observed the formation of this compound during the reduction of tungsten pyrrolylimido complexes. Treatment of cis,trans-[WBr2(NNCH=CHCH=CH)(CNBut)(PMe2Ph)2] with LiAlH4, followed by methanolysis, yielded pyrrole and ammonia almost quantitatively. Conversely, reacting the complex with KOH in alcohol under a CO atmosphere resulted in the high-yield production of this compound. []

Q4: How does the presence of a trifluoromethyl group affect the reactivity of dihydro-1H-pyrrol-2-ol derivatives in this compound synthesis?

A4: The presence of a trifluoromethyl group at the 2-position of 2,3-dihydro-1H-pyrrol-2-ol derivatives significantly influences their reactivity. These compounds, accessible through the reaction of 1,2-diaza-1,3-butadienes with trifluoromethylated β-dicarbonyl compounds, can be converted into fluorinated this compound derivatives upon treatment with trifluoromethanesulfonic anhydride or heterogeneous catalysts. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.10 g/mol.

Q6: How can NMR spectroscopy be used to characterize this compound derivatives?

A6: 13C NMR spectroscopy is a valuable tool for characterizing this compound derivatives. The chemical shifts observed in the 13C NMR spectrum provide information about the electronic environment of each carbon atom in the molecule, which can be used to confirm the structure of the compound and to distinguish between different isomers. []

Q7: What potential applications do 1-aminopyrroles hold in materials science?

A7: 1-aminopyrroles are attractive building blocks for synthesizing polymers with interesting electronic properties. For instance, researchers have explored incorporating this compound units into conjugated polymers, potentially leading to materials with applications in organic electronics. []

Q8: Are there any known applications of 1-aminopyrroles in medicinal chemistry?

A8: 1-Aminopyrroles serve as valuable intermediates in synthesizing biologically relevant molecules. For example, they have been utilized in preparing biphenylyltetrazole derivatives, which exhibit potential as angiotensin II antagonists, a class of drugs used to treat hypertension. []

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